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Benzylhydrazinedihydrochloride

Cat. No.: B13010007
M. Wt: 195.09 g/mol
InChI Key: MSJHOJKVMMEMNX-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) Derivatives Chemistry

Benzylhydrazinedihydrochloride belongs to the class of hydrazine derivatives. cymitquimica.comontosight.ai Hydrazines are compounds containing a nitrogen-nitrogen single bond and are known for their high reactivity. ontosight.ai This reactivity makes them valuable in a wide array of chemical syntheses. ontosight.ai The presence of the benzyl (B1604629) group in this compound influences its steric and electronic properties, which in turn dictates its specific applications in organic synthesis.

The hydrazine moiety (–NHNH2) is a potent nucleophile, enabling it to react with various electrophiles. Common reactions involving hydrazine derivatives include the formation of hydrazones and pyrazoles through condensation with carbonyl compounds. researchgate.net These reactions are fundamental in the construction of more complex molecular architectures. Furthermore, the nitrogen atoms in the hydrazine group can be involved in oxidation-reduction reactions, further expanding their synthetic utility.

Significance as a Synthetic Building Block in Academic Research

In the realm of academic research, this compound is recognized as a versatile synthetic building block, particularly in the construction of heterocyclic compounds. rsc.orgjeyamscientific.in Heterocycles are cyclic compounds containing at least one atom other than carbon within the ring structure and are prevalent in many biologically active molecules and functional materials. sigmaaldrich.com

The utility of this compound as a building block stems from its ability to participate in cyclization reactions. For instance, it can be reacted with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. These heterocyclic scaffolds are often found in pharmaceuticals and agrochemicals. cymitquimica.comsigmaaldrich.com

A notable application is in the synthesis of pyrazole (B372694) derivatives. researchgate.net Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction of this compound with such substrates leads to the formation of N-benzyl substituted pyrazoles, which are of interest for their potential biological activities.

Key Reactions Involving this compound as a Building Block
Reaction Type Reactant(s) Product Type Significance
Hydrazone Formation Aldehydes or Ketones Hydrazones Intermediates for further transformations. researchgate.net
Pyrazole Synthesis 1,3-Dicarbonyl Compounds N-Benzylpyrazoles Access to biologically relevant scaffolds. researchgate.net
Oxidation Oxidizing Agents Azo Compounds Synthesis of dyes and other functional materials.
Reduction Reducing Agents Substituted Hydrazines Modification of the hydrazine moiety.

Evolution of Research Perspectives on this compound

Historically, research involving benzylhydrazine (B1204620) and its derivatives was often associated with its role in medicinal chemistry, particularly in the context of monoamine oxidase (MAO) inhibitors. However, the focus of contemporary research has broadened significantly. While its potential biological activity remains a point of interest, there is a growing emphasis on its application as a versatile reagent in synthetic organic chemistry. cymitquimica.com

Modern synthetic methodologies have further expanded the utility of benzylhydrazine derivatives. For example, novel catalytic systems have been developed for the amination of C-H bonds using reagents like dialkyl azodicarboxylates to produce benzyl hydrazine derivatives. rsc.org This highlights a shift towards more efficient and direct methods for synthesizing complex molecules from simple precursors.

The development of new synthetic strategies, such as multicomponent reactions, has also provided new avenues for utilizing this compound. These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials, often with high atom economy and efficiency. The ability of this compound to participate in such reactions underscores its continued relevance and evolving role in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl2N2 B13010007 Benzylhydrazinedihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

benzylhydrazine;hydron;dichloride

InChI

InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H

InChI Key

MSJHOJKVMMEMNX-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].C1=CC=C(C=C1)CNN.[Cl-].[Cl-]

Origin of Product

United States

Advanced Synthetic Methodologies Utilizing Benzylhydrazinedihydrochloride

Strategic Incorporation in Carbon-Nitrogen Bond Formations

The primary role of benzylhydrazinedihydrochloride in synthetic chemistry is as a nucleophilic component in reactions that form new carbon-nitrogen (C-N) bonds. The hydrazine (B178648) functional group is highly reactive towards electrophilic carbon centers, such as those in carbonyl compounds and activated alkenes, making it a key building block for complex molecular architectures. chemshuttle.comconicet.gov.ar

Condensation Reactions and Mechanism Elucidation

A fundamental reaction involving this compound is its condensation with aldehydes and ketones. smolecule.comevitachem.com This reaction proceeds via a nucleophilic addition-elimination mechanism to form the corresponding benzylhydrazone. chemguide.co.uk The dihydrochloride (B599025) salt is typically neutralized in situ using a base, such as triethylamine (B128534) or sodium methoxide, to liberate the free benzylhydrazine (B1204620), which then acts as the nucleophile. conicet.gov.arnih.gov

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the free benzylhydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is generally unstable and readily undergoes elimination of a water molecule. Proton transfer steps, often facilitated by the solvent or trace acid/base, lead to the formation of a C=N double bond, yielding the stable hydrazone product. chemguide.co.uk This condensation is a crucial initial step in many multi-component reactions and cyclization strategies. orgsyn.org

For example, the reaction of 4-chlorobenzaldehyde (B46862) with benzylhydrazine dihydrochloride in a mixture of methanol (B129727) and water first forms the corresponding N-benzyl-N'-(4-chlorobenzylidene)hydrazine. orgsyn.org This hydrazone can then be used in subsequent reactions without isolation.

Cyclization Reactions for Heterocycle Formation

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles. The initial condensation to a hydrazone is often followed by an intramolecular cyclization step, providing access to stable ring systems like pyrazoles and pyridazines. chemshuttle.commetu.edu.tr

Pyrazole (B372694) Synthesis: Pyrazoles are a prominent class of heterocycles synthesized using benzylhydrazine. A common method involves the reaction of benzylhydrazine with a 1,3-dicarbonyl compound or an equivalent synthon. For instance, reacting benzylhydrazine dihydrochloride with cyclic 1,3-diones in the presence of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a direct route to fused pyrazole systems. thieme-connect.com Another powerful, regioselective method is the three-component reaction between an aldehyde, benzylhydrazine dihydrochloride, and a nitroolefin, which proceeds through an intermediate hydrazone that undergoes a subsequent cycloaddition. orgsyn.org

Pyridazine (B1198779) Synthesis: The synthesis of pyridazine derivatives can also be achieved using benzylhydrazine dihydrochloride. In one example, substituted pyrimido[4,5-c]pyridazine (B13102040) derivatives were synthesized by reacting 2-amino-6-chloropyrimidin-4(3H)-one with benzylhydrazine dihydrochloride in refluxing water with triethylamine as a base. nih.gov This reaction involves a nucleophilic aromatic substitution followed by cyclization to form the fused pyridazine ring system.

Below is a table summarizing selected cyclization reactions utilizing benzylhydrazine dihydrochloride.

Heterocyclic ProductCo-reactant(s)ConditionsReference
1-Benzyl-3,5-disubstituted-1H-pyrazolesAldehyde, NitroolefinMeOH/H₂O, Room Temperature orgsyn.org
Fused PyrazolesCyclic 1,3-diones, DMF-DMAMeOH, Reflux thieme-connect.com
1-Benzyl-5-ferrocenylpyrazole(2-Formyl-1-chlorovinyl)ferroceneDioxane, Reflux metu.edu.tr
7-Amino-1-benzylpyrimido[4,5-c]pyridazines2-Amino-6-chloropyrimidin-4(3H)-oneH₂O, Et₃N, Reflux nih.gov
N-Benzylpyrazole derivatives3-Chloro-3-(4,6-dimethoxybenzofuran-5-yl)propenalAnhydrous Sodium Acetate researchgate.net

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

The efficiency and outcome of synthetic transformations involving this compound are highly dependent on the reaction conditions. Key parameters such as the choice of solvent, the use of catalysts, and the control of temperature and pressure can significantly influence reaction rates, yields, and selectivity. nih.govorgsyn.org

Solvent Effects in this compound Transformations

The choice of solvent is critical in reactions involving this compound, as it can affect the solubility of reactants, stabilize intermediates or transition states, and even participate in the reaction mechanism. researchgate.net When using the dihydrochloride salt, a solvent system that can accommodate both the salt and the organic reactants is necessary. Often, mixtures of alcohols and water are employed. orgsyn.org

In the synthesis of pyrazoles from hydrazones and nitroolefins, a study demonstrated a significant solvent effect on the reaction pathway. orgsyn.org Protic polar solvents favored the desired cyclization to form the pyrazole, whereas aprotic polar solvents tended to promote a competing Michael addition side reaction.

Table of Solvent Effects on Pyrazole Formation orgsyn.org

SolventDielectric Constant (ε)Outcome
Toluene2.4No Reaction
Dichloromethane (CH₂Cl₂)9.1Favored Pyrazole Formation
Acetonitrile (B52724) (MeCN)37.5Favored Michael Addition
N,N-Dimethylformamide (DMF)36.7Favored Michael Addition
Methanol (MeOH)32.7High Yield of Pyrazole
Ethanol (B145695) (EtOH)24.6High Yield of Pyrazole
Acetic Acid (AcOH)6.2Favored Pyrazole Formation

The results indicate that alcoholic solvents like methanol and ethanol provide an optimal environment for this specific pyrazole synthesis, leading to cleaner reactions and better yields of the desired heterocyclic product. orgsyn.org In some cases, the choice of solvent can even determine the final product structure, as seen in reactions of substituted benzylhydrazines with ketones, where using ethanol led to a cycloether, while tetrahydrofuran (B95107) (THF) in the presence of a catalyst yielded the hydrazone. researchgate.net

Catalysis in Reactions Involving this compound

While many reactions with this compound are performed under thermal conditions or simply with a base to neutralize the salt, catalysis can play a role in enhancing reaction efficiency and selectivity. nih.govresearchgate.net The base, typically triethylamine, is essential for liberating the free hydrazine from its dihydrochloride salt, and thus acts as a stoichiometric reagent rather than a catalyst. nih.govthieme-connect.com

Acid catalysis is common in related reactions, such as the Knorr pyrazole synthesis, which uses an acid catalyst to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov In one documented instance involving a substituted benzylhydrazine, the Lewis acid BF₃:OEt₂ was used as a catalyst to promote hydrazone formation in THF. researchgate.net While not always explicitly employed for this compound itself, the use of catalysts in analogous transformations suggests a potential for optimization. For example, copper(I) iodide has been used to mediate the electrophilic cyclization of α,β-alkynic hydrazones to form pyrazoles, a reaction type where a benzylhydrazone could potentially be a substrate. researchgate.net

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a critical parameter that directly influences the rate of reaction. Many preparations using this compound are conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate. nih.govthieme-connect.commetu.edu.tr For example, the synthesis of pyrimido[4,5-c]pyridazines requires refluxing in water overnight. nih.gov

However, the optimal temperature can vary. Some reactions proceed efficiently at room temperature, such as the three-component synthesis of certain pyrazoles. orgsyn.org In other cases, moderate heating is beneficial. For instance, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles from hydrazones, raising the temperature to 60 °C improved the yield, but further increases were found to be detrimental. mdpi.com The steric bulk of the reactants can also necessitate higher temperatures or longer reaction times to achieve good conversion. orgsyn.org Low temperatures (0–5 °C) are sometimes required during the synthesis of related hydrazine derivatives to control exothermic steps and prevent decomposition.

There is limited specific research on the effects of elevated pressure on reactions involving this compound. Most reported syntheses are conducted at atmospheric pressure. However, given that the compound may be unstable and react explosively at elevated temperatures and/or pressures, careful consideration and control of these parameters are essential for safety and to avoid decomposition. ambeed.com

Stereoselective Synthesis Approaches Incorporating this compound

This compound serves as a precursor to benzylhydrazine, a reagent that can be incorporated into chiral auxiliaries for stereoselective transformations. The primary strategy involves the formation of chiral hydrazones, which are significantly less reactive than their imine counterparts but can be effectively utilized in asymmetric synthesis. acs.org These chiral hydrazones are typically synthesized by the condensation of a hydrazine derivative, such as benzylhydrazine, with a chiral ketone or aldehyde. The resulting chiral hydrazone can then direct the stereochemical outcome of subsequent reactions, including nucleophilic additions and alkylations, leading to the formation of enantiomerically enriched products.

The utility of chiral hydrazones in stereoselective synthesis is well-documented, offering a reliable method for the asymmetric construction of carbon-carbon and carbon-nitrogen bonds. For instance, chiral hydrazones have been employed in the synthesis of chiral 1,2-amino alcohols with high diastereoselectivity (up to >99% de). nih.gov In these reactions, the chiral auxiliary, derived from a hydrazine, effectively controls the facial selectivity of the nucleophilic attack on the hydrazone carbon.

A notable application of this methodology is the asymmetric intramolecular indium-mediated cyclization of chiral hydrazone derivatives. acs.org This approach has been successfully applied to the synthesis of chromanes with excellent diastereoselectivity (dr >99:1). acs.org The reaction proceeds through a transition state where the chiral auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite face.

Furthermore, the asymmetric α-alkylation of ketones can be achieved with high stereoselectivity using chiral N-amino cyclic carbamate (B1207046) (ACC) hydrazones. duke.eduresearchgate.net In this method, the ketone is first converted to a chiral hydrazone by reaction with a chiral N-amino cyclic carbamate. Deprotonation of the hydrazone forms a chiral azaenolate, which then reacts with an electrophile. The stereoselectivity of the alkylation is controlled by the rigid structure of the chiral auxiliary, which directs the approach of the electrophile to one of the diastereotopic faces of the azaenolate. duke.edu

The following table provides an overview of representative stereoselective reactions employing chiral hydrazine derivatives, illustrating the potential applications of benzylhydrazine as a building block in this field.

Reaction TypeChiral Auxiliary PrecursorSubstrateDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Product Type
Nucleophilic Addition (S)-IndolineChiral Hydrazone>99% deChiral Hydrazine
Intramolecular Allylation Chiral HydrazoneAryl Substrate>99:1 d.r.Chromane
α-Alkylation N-Amino Cyclic CarbamateKetone-derived Hydrazone82:18 to 98:2 e.r.α-Alkylated Ketone
Asymmetric Hydrogenation Cyclic N-Acyl HydrazoneProchiral Hydrazoneup to >99% e.e.Chiral Hydrazine

Investigation of Benzylhydrazinedihydrochloride Derivatives and Analogs

Synthesis of Substituted Benzylhydrazine (B1204620) Dihydrochloride (B599025) Analogs

The synthesis of analogs of benzylhydrazine dihydrochloride can be broadly categorized into modifications of the benzyl (B1604629) moiety and substitutions on the hydrazine (B178648) group. These modifications allow for the systematic investigation of how structural changes influence the chemical properties and utility of the molecule.

Modification of the Benzyl Moiety

Altering the substituents on the benzyl ring of benzylhydrazine dihydrochloride is a common strategy to create a diverse library of analogs. These modifications can be achieved through several synthetic routes.

One straightforward approach involves the reaction of a substituted benzyl chloride with hydrazine hydrate (B1144303). mdpi.com For instance, various benzyl hydrazine derivatives can be prepared by reacting the corresponding substituted benzyl chloride with an excess of hydrazine hydrate in ethanol (B145695). mdpi.com This method is effective for introducing a range of substituents onto the aromatic ring.

Another method involves the direct amination of benzylic C-H bonds. A novel synthesis of benzyl hydrazines has been developed through the oxidative amination of benzylic C–H bonds using dialkyl azodicarboxylates with a Cu2O/Phen catalytic system. rsc.orgrsc.org This reaction allows for the direct formation of N-substituted hydrazides from alkylarenes. rsc.orgrsc.org

Furthermore, protected benzylhydrazines can be synthesized in a one-pot reaction from acetals and ketals, avoiding deprotection steps and the separation of intermediates. tandfonline.com This method utilizes an acid catalyst, such as TsOH, for the condensation of benzaldehyde (B42025) acetals with protected hydrazines, followed by reduction with a BH3-THF complex. tandfonline.com

The table below summarizes various substituted benzylhydrazine derivatives synthesized through modifications of the benzyl moiety.

Substituent on Benzyl Ring Synthetic Method Reference
4-(Difluoromethoxy)Reaction of 4-(difluoromethoxy)benzyl chloride with hydrazine
3-(Benzyloxy)Reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate
2,4-bis(Trifluoromethyl)Reaction of 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) with hydrazine hydrate, followed by catalytic hydrogenation google.com
Various (e.g., -CH3, -Cl)Reaction of substituted benzyl chlorides with hydrazine hydrate mdpi.com

Exploration of Hydrazine Substitutions

Modifications to the hydrazine moiety itself lead to another class of important derivatives. These substitutions can influence the nucleophilicity and steric environment of the hydrazine group.

A common method for synthesizing N-substituted benzylhydrazines is the reaction of a benzyl halide with a substituted hydrazine. For example, 1-methyl-1-(substituted benzyl)hydrazines have been synthesized by treating a benzyl halide with methylhydrazine. acs.orgnih.gov The choice of solvent, such as anhydrous ethanol or THF, and the stoichiometry of the reactants are crucial for achieving high yields of the desired product. acs.org

Another approach involves the reductive alkylation of hydrazines. Protected benzylhydrazines can be obtained by the reductive alkylation of protected hydrazines with benzaldehyde or substituted benzaldehydes. tandfonline.com

The following table provides examples of benzylhydrazine derivatives with substitutions on the hydrazine group.

Substituent on Hydrazine Synthetic Method Reference
1-MethylReaction of benzyl chloride with methylhydrazine acs.orgnih.gov
1-PhenylReaction of benzyl chloride with phenylhydrazine

Comparative Reactivity and Synthetic Utility of Derivatives

The derivatives and analogs of benzylhydrazine dihydrochloride exhibit a wide range of reactivity and are utilized in various synthetic applications. Their utility often stems from the reactive hydrazine moiety, which can participate in condensation, cyclization, and other bond-forming reactions.

Substituted benzylhydrazines are key intermediates in the synthesis of heterocyclic compounds, such as pyrazoles. orgsyn.org For example, [4-(difluoromethoxy)benzyl]hydrazine hydrochloride reacts with enaminones in ethanol to form pyrazole (B372694) derivatives. The reactivity in these cyclization reactions can be influenced by the substituents on the benzyl ring.

The hydrazine group can undergo oxidation to form azo compounds and can be reduced to the corresponding amines. smolecule.com It can also participate in nucleophilic substitution reactions. smolecule.com The presence of bulky substituents, such as a benzyl group on one of the nitrogen atoms, can introduce steric hindrance, which can influence the regioselectivity of subsequent reactions.

The synthetic utility of these derivatives extends to the preparation of pharmacologically relevant molecules. They are used as building blocks in the development of new drugs and agrochemicals. lookchem.com For instance, substituted benzyl hydrazines have been reacted with indole-2-carboxylic acids to synthesize N-benzyl-1H-indole-2-carbohydrazides, which have been investigated for their biological activities. mdpi.com

Structure-Reactivity Relationships in Benzylhydrazine Systems

The relationship between the structure of benzylhydrazine derivatives and their reactivity is a critical aspect of their chemistry. The electronic and steric properties of substituents on both the benzyl and hydrazine moieties play a significant role in determining the molecule's behavior in chemical reactions.

Electron-withdrawing or electron-donating groups on the benzyl ring can affect the nucleophilicity of the hydrazine nitrogen atoms. For example, in the synthesis of pyrazol-3-one derivatives, the nature of the substituent on a 4-benzylidene moiety was found to directly affect the reversible binding affinity of these inhibitors for a target enzyme. lshtm.ac.uk

Steric hindrance is another important factor. The presence of a bulky group, like a benzyl substituent on the hydrazine nitrogen, can slow down nucleophilic attack at that nitrogen. This steric effect can be exploited to control the regioselectivity in reactions like the Fischer indole (B1671886) synthesis.

Inhibition studies of enzymes such as monoamine oxidases (MAO) have provided insights into structure-reactivity relationships. Benzylhydrazine has been shown to bind more tightly to MAO B than to MAO A. colab.ws The inhibition mechanism involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634), which then reacts with oxygen to form an alkyl radical that alkylates the enzyme's FAD cofactor. colab.ws The nature of the arylalkyl group of the hydrazine influences the rate of this process. colab.ws

The table below highlights key structure-reactivity observations in benzylhydrazine systems.

Structural Feature Observed Effect on Reactivity/Activity Reference
Substituents on 4-benzylidene moietyDirectly affects reversible binding affinity to LgtC enzyme lshtm.ac.uk
Benzyl group on hydrazine nitrogenIntroduces steric bulk, slowing nucleophilic attack and influencing regioselectivity
Benzylhydrazine vs. PhenylethylhydrazineDifferent levels of O2 consumption during MAO inhibition, suggesting different reaction kinetics colab.ws
N-methylation of hydrazineLowers the reactivity and inhibitory potency against MAO compared to non-methylated analogs acs.org

Mechanistic Investigations of Reactions Involving Benzylhydrazinedihydrochloride

Unimolecular and Bimolecular Reaction Pathways

Chemical reaction mechanisms are fundamentally categorized by their molecularity—the number of reactant molecules involved in the rate-determining step. These can be classified as either unimolecular or bimolecular pathways.

A unimolecular reaction involves a single molecule rearranging or decomposing. unizin.org These reactions are characterized by first-order kinetics, where the reaction rate is proportional to the concentration of a single reactant. fossee.in The Lindemann-Hinshelwood mechanism explains how a unimolecular reaction can be initiated by a bimolecular collision, where a molecule becomes energetically excited and then undergoes a slow, unimolecular decay to form products. um.edu.mtscribd.com

A bimolecular reaction involves the collision of two reactant species. unizin.org These reactions typically follow second-order kinetics. Common examples include nucleophilic substitution (SN2) and elimination (E2) reactions. nih.gov

Reactions involving benzylhydrazine (B1204620) predominantly proceed through bimolecular pathways . A classic example is the condensation reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. revistadechimie.roresearchgate.net This reaction is initiated by the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step, a mechanism characteristic of bimolecular additions.

In biological contexts, the interaction of benzylhydrazine with enzymes is also a bimolecular process. For instance, its inactivation of dopamine (B1211576) β-hydroxylase involves the interaction of two moles of benzylhydrazine per mole of the enzyme. nih.gov Similarly, its reaction with oxyhemoglobin is described as an initial bimolecular reaction. nih.gov The hydrazinolysis of esters by benzylhydrazine is another example of a bimolecular reaction for which rate constants have been studied. scholaris.ca

While purely unimolecular reactions of benzylhydrazine are less commonly described, the concept is relevant in the context of the Lindemann-Hinshelwood mechanism, where a bimolecular activation event could lead to a species that then undergoes a unimolecular decomposition or rearrangement. um.edu.mt

Electron Transfer and Radical Mechanisms

A significant body of research indicates that many reactions of benzylhydrazine proceed via mechanisms involving electron transfer and the formation of radical intermediates. This is particularly evident in its role as a mechanism-based inhibitor of various enzymes.

The process often begins with a single electron transfer (SET) from the hydrazine nitrogen. nih.gov In the case of copper-containing enzymes like dopamine β-hydroxylase, benzylhydrazine reduces the enzyme-bound Cu(II) to Cu(I). This electron transfer results in the formation of a hydrazine cation radical. nih.govresearchgate.net This radical cation is a transient species that undergoes further reaction. acs.orgrsc.org

Following its formation, the hydrazine cation radical can undergo homolytic cleavage of the carbon-nitrogen bond. nih.gov This step is crucial as it generates a carbon-centered benzyl (B1604629) radical and nitrogen gas. The formation of this benzyl radical has been confirmed experimentally using spin-trapping agents like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN), which forms a stable adduct with the radical that can be detected by electron spin resonance (ESR) spectroscopy. nih.gov

This radical mechanism is a key feature of the inactivation of several enzymes:

Dopamine β-hydroxylase: Inactivation is attributed to the generated benzyl radical reacting with the enzyme. The model suggests electron abstraction from the nitrogen is the initiating step. nih.gov

Monoamine Oxidase (MAO): A proposed mechanism for inhibition involves the enzyme-catalyzed conversion of benzylhydrazine to a diazene (B1210634). Molecular oxygen then reacts with the bound diazene to form an alkyl radical, N₂, and a superoxide (B77818) anion. The bound arylalkyl radical subsequently reacts with the flavin cofactor (FAD) at the N(5) position.

Peptidylglycine α-amidating enzyme (PAM): Benzylhydrazine inactivates this enzyme through a redox reaction with its two enzyme-bound Cu(II) ions, leading to the formation of a carbon-centered benzyl radical. researchgate.net

The generation of carbon-centered radicals from benzylhydrazine has also been utilized in synthetic chemistry, for example, in the PbO₂-mediated oxidation to create N-alkoxyamine initiators for nitroxide-mediated radical polymerization (NMRP). nycu.edu.tw

Transition State Analysis in Benzylhydrazinedihydrochloride Reactions

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. issuu.com Its structure and energy determine the activation energy and, therefore, the rate of a reaction. While direct experimental observation is extremely challenging, transition states can be investigated through computational chemistry and inferred from kinetic data. fossee.inims.ac.jpmit.edu

For reactions involving benzylhydrazine, the nature of the transition state depends on the specific mechanism:

Bimolecular Nucleophilic Attack: In the reaction of benzylhydrazine with carbonyl compounds, the transition state involves the partial formation of a new bond between the nucleophilic nitrogen and the carbonyl carbon, with a corresponding change in the geometry of the carbonyl group.

Radical Reactions: In mechanisms involving hydrogen atom transfer (HAT) or electron transfer, the transition state is more complex. For the C-N bond cleavage of the hydrazine radical cation, the transition state involves the elongation of this bond as the benzyl radical and N₂ separate.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these transient structures. For substituted benzylhydrazine derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to analyze the transition states of cycloreversion steps, revealing activation barriers and the stabilizing effects of substituents.

Kinetic isotope effect (KIE) studies also provide insight into transition state structures. In the inactivation of dopamine β-hydroxylase by benzylhydrazine, a significant deuterium (B1214612) kinetic isotope effect was observed when the benzylic hydrogens were replaced with deuterium. nih.gov This suggests that a process involving the benzylic C-H bond is involved in or before the rate-determining step, providing clues about the transition state's structure and bonding. The data supported a model where the rate-limiting step is the abstraction of an electron from the nitrogen rather than a hydrogen atom from the benzylic carbon, influencing the interpretation of the transition state. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the speed of chemical reactions and are fundamental to elucidating reaction mechanisms. For benzylhydrazine, reaction rates have been determined in various contexts, particularly in its function as an enzyme inhibitor and in its reactions with other chemical species.

The inhibition of enzymes by benzylhydrazine is often analyzed to determine key kinetic parameters. In the study of dopamine β-hydroxylase, benzylhydrazine was identified as a mechanism-based inhibitor. The second-order rate constant for the inactivation of the enzyme by benzylhydrazine in the presence of ascorbate (B8700270) was determined. nih.gov Furthermore, replacing the benzylic hydrogens with deuterium atoms led to a 4-fold increase in this rate constant, indicating a significant kinetic isotope effect that helps to constrain the proposed mechanism. nih.gov

Kinetic analysis of the inhibition of amine oxidases, such as lysyl oxidase (LOX), allows for the calculation of the reversible binding constant (Kᵢ) and the rate constant for irreversible reaction (k₂). tandfonline.com Studies on bovine serum amine oxidase (BSAO) used the irreversible combination with aromatic hydrazine inhibitors like benzylhydrazine as a model system to understand the catalytic cycle.

The rates of hydrazinolysis for benzylhydrazine with specific ester compounds have also been measured, providing pseudo first-order and second-order rate constants for these bimolecular reactions. scholaris.ca

The following table summarizes some of the reported kinetic data for reactions involving benzylhydrazine.

Reactant/SystemReaction TypeKinetic ParameterValueConditionsSource
Dopamine β-hydroxylaseEnzyme InactivationSecond-order rate constant (k₂)Value increases 4-fold with α,α-d₂-benzylhydrazineIn the presence of ascorbate nih.gov
Dopamine β-hydroxylaseEnzyme SubstrateDeuterium kinetic isotope effect on Vmax13 ± 2- nih.gov
Lysyl oxidase (LOX)Enzyme Inhibitionk₂ (irreversible reaction rate)Comparable to other hydrazide inhibitors- tandfonline.com
Bovine Serum Amine Oxidase (BSAO)Enzyme InhibitionPre-steady-state and steady-state kinetics analyzedRate constants of individual steps determined-
Tris-(2,4,6-tribromosalicyl) tribenzoate (TTDS)HydrazinolysisSecond-order rate constant (k₂)0.016 M⁻¹s⁻¹pH 9, 37°C scholaris.ca

Role of Benzylhydrazinedihydrochloride in Heterocyclic Compound Synthesis Research

Synthesis of Pyrazole (B372694) Ring Systems

The synthesis of pyrazole rings, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. Benzylhydrazinedihydrochloride is a key precursor in the regioselective synthesis of substituted pyrazoles. The pyrazole formation reaction proceeds smoothly when using benzyl (B1604629) hydrazone. researchgate.net

A notable application of this compound is in the one-pot, regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins, which are a type of alpha,beta-unsaturated system. researchgate.net The reaction involves the initial formation of a benzylhydrazone, which then reacts with the nitro-olefin. The choice of solvent plays a crucial role in the reaction's outcome. Protic polar solvents, such as methanol (B129727) and ethanol (B145695), favor the formation of the pyrazole product. researchgate.net

A specific example is the synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. In this procedure, 4-chlorobenzaldehyde (B46862) is reacted with this compound in a mixture of methanol and water to form the corresponding hydrazone. Subsequently, 4-methyl-β-nitrostyrene is added, and the mixture is stirred at room temperature. The reaction proceeds to completion, yielding the desired pyrazole, which precipitates as a white solid. researchgate.net

Table 1: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole

Reactant 1 Reactant 2 Product
4-Chlorobenzaldehyde This compound Benzylhydrazone intermediate
Benzylhydrazone intermediate 4-Methyl-β-nitrostyrene 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole

The incorporation of a ferrocene (B1249389) moiety into pyrazole structures can lead to compounds with unique electrochemical properties and potential biological activities. This compound has been utilized in the synthesis of ferrocenyl-substituted pyrazoles. One approach involves the reaction of (2-formyl-1-chlorovinyl)ferrocene with this compound. researchgate.netrsc.org

In a general procedure, (2-formyl-1-chlorovinyl)ferrocene is reacted with an excess of this compound salt in dioxane. The reaction mixture is initially stirred at room temperature and then heated to 100°C. researchgate.netrsc.org This method has been shown to produce 1-benzyl-5-ferrocenylpyrazole in a moderate yield of 55% after chromatographic purification. researchgate.net This reinvestigation of a known reaction with optimized conditions has improved the yields of the desired ferrocenyl pyrazoles. researchgate.netbeilstein-journals.org

Table 2: Synthesis of 1-Benzyl-5-ferrocenylpyrazole

Ferrocene Precursor Hydrazine (B178648) Reagent Product Yield
(2-Formyl-1-chlorovinyl)ferrocene This compound 1-Benzyl-5-ferrocenylpyrazole 55%

Formation of Pyrazolopyridine Frameworks

Construction of Other Nitrogen-Containing Heterocycles

Benzylhydrazine (B1204620) derivatives are versatile building blocks for a variety of nitrogen-containing heterocycles beyond pyrazoles.

Imidazole (B134444) and pyrimidine (B1678525) are fundamental six-membered aromatic heterocycles with widespread biological importance. The synthesis of these rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative for pyrimidines, and a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) for imidazoles. While hydrazine derivatives can be precursors to some of the requisite building blocks for these syntheses, direct and specific applications of this compound as a key reactant in the primary ring-forming step for imidazole and pyrimidine synthesis are not extensively documented in the reviewed scientific literature.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. Hydrazines are frequently used as components in MCRs for the synthesis of various heterocyclic systems. However, specific examples of multi-component reactions where this compound is a key starting material for the construction of diverse nitrogen-containing heterocycles, other than the pyrazole syntheses mentioned earlier, are not prominently featured in the available literature.

Analytical Research Methodologies for Characterization of Benzylhydrazinedihydrochloride and Its Synthetic Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Benzylhydrazine (B1204620) dihydrochloride (B599025) and its synthetic products. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For Benzylhydrazine dihydrochloride, both ¹H and ¹³C NMR are routinely employed to confirm its structure.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the protons are analyzed. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of the spectrum, while the methylene (B1212753) (-CH₂) and hydrazine (B178648) (-NH-NH₂) protons are found further upfield. The dihydrochloride salt form can influence the chemical shifts of protons near the nitrogen atoms due to protonation.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum of Benzylhydrazine dihydrochloride would show distinct signals for the aromatic carbons and the methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment. While specific spectral data for Benzylhydrazine dihydrochloride is found in proprietary databases, typical chemical shifts for similar structures can be referenced. sielc.comrsc.orgchemicalbook.com

Detailed research findings from studies on related hydrazine derivatives illustrate the utility of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), in unambiguously assigning proton and carbon signals, especially in more complex synthetic products derived from Benzylhydrazine dihydrochloride. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Benzyl Moiety This table is illustrative and based on typical values for the benzyl group.

Atom¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H~7.2-7.4Multiplet~127-130
Methylene C-H₂~4.0Singlet~50-55
Hydrazine N-HVariableBroad SingletN/A

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzylhydrazine dihydrochloride would exhibit characteristic absorption bands for N-H stretching of the hydrazinium (B103819) ion, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring. The presence of the hydrochloride salt is often observed as broad absorptions in the N-H stretching region.

Table 2: Typical Infrared Absorption Bands for Benzylhydrazine Dihydrochloride

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (Hydrazinium)~3200-2800Strong, Broad
C-H Stretch (Aromatic)~3100-3000Medium
C-H Stretch (Methylene)~2950-2850Medium
C=C Stretch (Aromatic)~1600-1450Medium to Weak

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For Benzylhydrazine dihydrochloride, the mass of the molecular ion of the free base (C₇H₁₀N₂) is 122 g/mol . sielc.com Electron impact (EI) ionization may lead to fragmentation, with a common fragmentation pattern involving the cleavage of the benzylic C-N bond, resulting in the stable benzyl cation (m/z 91).

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of Benzylhydrazine dihydrochloride and its synthetic products.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of Benzylhydrazine dihydrochloride. Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is typically determined by the area percentage of the main peak in the chromatogram. Commercial suppliers often specify a purity of greater than 98% as determined by HPLC.

A specific HPLC method for the analysis of Benzylhydrazine dihydrochloride involves the use of a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress and assessing the purity of a sample. A suitable solvent system is chosen to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Chiral Chromatography for Enantiomeric Purity Analysis

For synthetic products of Benzylhydrazine dihydrochloride that are chiral, it is crucial to determine the enantiomeric purity. Chiral chromatography, particularly chiral HPLC, is the most common method for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. The development of a chiral separation method involves screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomers. While specific applications to Benzylhydrazine itself (which is not chiral) are not relevant, its chiral derivatives would necessitate such analysis.

X-Ray Crystallography for Solid-State Structure Determination

Theoretical and Computational Chemistry Studies on Benzylhydrazinedihydrochloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of chemical compounds. For hydrazine (B178648) derivatives, DFT methods have been successfully employed to optimize molecular geometries and understand electronic properties.

Studies on related N, N'-di(ortho-substituted benzyl) hydrazine systems have utilized the B3LYP hybrid functional with a 6-31G(d) basis set to determine stable conformations and geometric parameters such as bond lengths and torsion angles. Such calculations can reveal the influence of substituents on the electronic distribution and stability of the molecule.

The electronic properties of a molecule are critical to understanding its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted benzylhydrazine (B1204620) derivatives, it has been shown that the nature of the substituent (whether it is an electron-donating or electron-withdrawing group) can significantly impact the HOMO and LUMO energies and, consequently, the energy gap.

Table 1: Calculated Quantum Chemical Parameters for Substituted Dibenzalhydrazine (DBH) Derivatives

Quantum ParameterDBH(H)DBH(Me)DBH(OMe)DBH(OH)
EHOMO (eV) -5.9272-5.8785-5.4118-5.8045
ELUMO (eV) -1.5895-1.5342-1.4881-1.5028
Energy Gap (ΔE) (eV) 4.33774.34433.92374.3017

This data is for N, N'-di(ortho-substituted benzyl) hydrazine derivatives and is presented as an example of the application of these computational methods.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a valuable tool for investigating the mechanisms and energetics of chemical reactions involving hydrazine derivatives. Such studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction kinetics and thermodynamics. nih.gov

For instance, computational studies on the ozonation of substituted hydrazine derivatives have utilized second-order Møller–Plesset perturbation (MP2) theory to explore viable reaction mechanisms. nih.gov These calculations can help in understanding the formation of intermediates and final products by mapping out the potential energy surface of the reaction. nih.gov

In the context of benzylhydrazine dihydrochloride (B599025), computational modeling could be used to study its synthesis, decomposition pathways, or its reactions with other molecules. For example, the reactions of benzylhydrazine derivatives with carbonyl compounds to form pyrazole (B372694) derivatives have been investigated, and computational methods could provide detailed mechanistic insights into these transformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and understand spectroscopic features. These methods are crucial for interpreting complex spectra.

For hydrazine derivatives, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov The calculated vibrational frequencies are often scaled to better match experimental values. For example, in studies of benzylidenehydrazine (B8809509) derivatives, DFT calculations have been used to aid in the assignment of experimental IR and Raman bands. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra.

Theoretical calculations can also predict electronic transitions, which are observed in UV-Visible spectroscopy. Time-dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

Computational Conformational Analysis and Molecular Recognition Studies

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure and its ability to interact with other molecules. Computational conformational analysis and molecular recognition studies are therefore essential in understanding the behavior of compounds like benzylhydrazine dihydrochloride. bohrium.com

Flexible molecules like benzylhydrazine can exist in multiple conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and determine their relative energies. This is often achieved by systematically rotating rotatable bonds and calculating the energy of the resulting geometries.

For related N, N'-di(ortho-substituted benzyl) hydrazine systems, conformational analysis has been performed by varying the torsion angle of the two phenyl groups. These studies have shown that the anti-conformation is generally the most stable. The relative energies of different conformers can be calculated to understand their population distribution at a given temperature.

Table 2: Relative Energy of N, N'-di(ortho-substituted benzyl) hydrazine (DBH) Conformers

DBH(R)Relative Energy (eV) at θ = 0°Relative Energy (eV) at θ = 40°Relative Energy (eV) at θ = 180°
DBH(H) 0.2310.1110.000
DBH(Me) 0.2280.1080.000
DBH(OMe) 0.2040.0980.000
DBH(OH) 0.2230.1060.000

This data illustrates the relative energies of different conformers of substituted dibenzalhydrazine (DBH) as a function of the torsion angle (θ), with the anti-conformation (180°) being the most stable.

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. Computational modeling can be used to study these interactions and predict the binding affinity between molecules. Molecular docking is a common technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov

In a synthetic context, understanding molecular interactions is crucial for predicting reaction outcomes and designing new synthetic routes. For example, modeling the interaction of benzylhydrazine with a carbonyl compound could help in understanding the factors that control the regioselectivity and stereoselectivity of the reaction.

Furthermore, molecular docking studies have been performed on benzylidenehydrazine derivatives to understand their interaction with biological targets, which can provide insights into their potential therapeutic applications. nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding of the ligand to the active site of a protein. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing benzylhydrazine dihydrochloride, and how do reaction conditions influence yield?

Benzylhydrazine dihydrochloride can be synthesized via the reaction of benzaldehyde derivatives with hydrazine hydrate under acidic conditions. For example, benzaldehyde reacts with hydrazine to form hydrazones, which are subsequently reduced and hydrochlorinated . Key variables include pH (optimal at 2–3 for hydrochlorination), temperature (room temperature for condensation, elevated for reduction), and stoichiometric ratios (excess hydrazine ensures complete conversion). Yield optimization often involves iterative adjustment of these parameters and purification via recrystallization in ethanol/water mixtures .

Q. What analytical techniques are recommended for quantifying benzylhydrazine dihydrochloride in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred for quantification due to its specificity and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) achieves baseline separation from common excipients . Gas chromatography (GC) is less suitable due to thermal instability and derivatization requirements . Cross-validation with mass spectrometry (LC-MS) is advised for confirmatory analysis .

Q. What safety protocols are critical when handling benzylhydrazine dihydrochloride in laboratory settings?

Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires airtight containers in a cool, dry environment (<25°C) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for benzylhydrazine dihydrochloride?

Discrepancies often arise from variations in experimental conditions (e.g., solvent purity, temperature). Systematic validation using standardized protocols (e.g., USP guidelines) is essential. For solubility, employ shake-flask methods with HPLC quantification. For stability, conduct accelerated degradation studies under controlled humidity (40–75% RH) and temperature (40–60°C), monitoring via NMR or FTIR to identify degradation pathways .

Q. What strategies optimize the synthesis of benzylhydrazine dihydrochloride derivatives for structure-activity relationship (SAR) studies?

Introduce substituents at the benzyl or hydrazine moiety via nucleophilic substitution or reductive amination. For example, alkylation of the hydrazine nitrogen with bromoalkanes in DMF at 60°C yields N-alkyl derivatives. Catalytic hydrogenation (Pd/C, H₂) or sodium borohydride reduction can modify aromatic rings. Purity is confirmed via melting point analysis and ¹H-NMR (δ 7.3–7.5 ppm for aromatic protons) .

Q. How can mechanistic studies elucidate the role of benzylhydrazine dihydrochloride in inhibition pathways?

Use isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., monoamine oxidase). Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. Computational docking (AutoDock Vina) identifies putative binding sites, validated by site-directed mutagenesis .

Q. What methodologies assess the impact of benzylhydrazine dihydrochloride on cellular redox balance?

Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) via flow cytometry. Glutathione (GSH/GSSG) ratios are quantified using Ellman’s reagent. Combine with RNA-seq to identify redox-related gene expression changes (e.g., Nrf2, HO-1) .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying benzylhydrazine dihydrochloride in vivo?

Follow PRISMA guidelines for systematic reviews to identify knowledge gaps . Use rodent models (e.g., Sprague-Dawley rats) with dose ranges based on LD₅₀ calculations (typically 50–200 mg/kg). Include controls for vehicle effects and measure pharmacokinetic parameters (Cmax, T½) via LC-MS/MS .

Q. What statistical approaches are suitable for analyzing dose-response data in benzylhydrazine dihydrochloride toxicity studies?

Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, non-parametric methods (Kruskal-Wallis) are preferable .

Q. How to integrate computational and experimental data for mechanistic validation?

Combine molecular dynamics simulations (GROMACS) with experimental mutagenesis. For example, simulate ligand-protein interactions over 100 ns trajectories and validate binding residues via alanine scanning. Correlate ΔΔG values with IC₅₀ shifts from enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.